N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

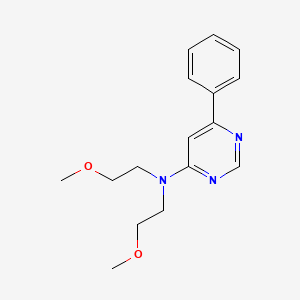

“N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide” is a chemical compound. It is also known by registry numbers ZINC000000915620, ZINC000000915623 . This compound is available from suppliers for scientific research needs .

Synthesis Analysis

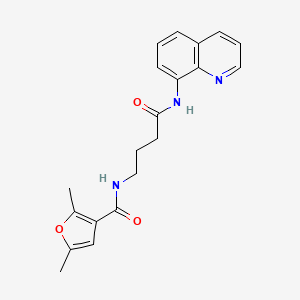

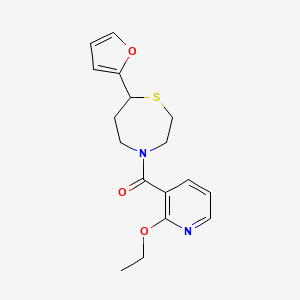

The synthesis of similar compounds has been reported in the literature . For instance, a series of N-(4-(N′-substituted sulfamoyl)phenyl)myrtenamides containing a heterocycle were designed and synthesized by a multiple-step procedure using α-pinene as the starting material .Molecular Structure Analysis

The molecular structure of similar compounds has been characterized and analyzed by various techniques such as GC, HPLC, UV-vis, FTIR, NMR, GC-MS, and ESI-MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature . For example, novel sulfonamides were synthesized by the reaction of reduced products with various sulfonyl chlorides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, one of the compounds was reported as a white solid with a yield of 50.6%, and a melting point of 250.2–250.9°C .Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit the activity oftyrosine kinases , which play a crucial role in the modulation of growth signals in cells, making them potential targets for cancer treatment.

Mode of Action

Similar compounds, such as imatinib, bind to an inactive abelson tyrosine kinase domain through numeroushydrogen bonds , hydrophobic C–H…π and π…π interactions . This binding inhibits the activity of the kinase, disrupting the growth signals in cells.

Biochemical Pathways

The inhibition of tyrosine kinases can disrupt several cellular processes, including cell growth and division, potentially leading to the death of cancer cells .

Pharmacokinetics

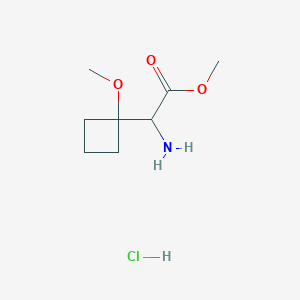

Similar compounds have been characterized in their salt forms , which can influence their solubility and thus their absorption and distribution in the body.

Result of Action

The inhibition of tyrosine kinases can disrupt cell growth signals, potentially leading to the death of cancer cells .

Action Environment

The structure of similar compounds can be influenced by their environment, affecting their conformation and thus their interaction with their targets .

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide has several advantages for lab experiments, including its high potency and selectivity, its ability to inhibit the activity of CAIX and COX-2, and its potential therapeutic effects in various diseases. However, the limitations of this compound for lab experiments include its low solubility and stability, its potential toxicity, and its limited availability.

Orientations Futures

Several future directions for N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide research include the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in other diseases, the optimization of its pharmacokinetic properties, and the development of new derivatives with improved potency and selectivity. Additionally, the use of this compound in combination with other drugs or therapies could also be explored for enhanced therapeutic effects.

Conclusion

In conclusion, this compound is a sulfonamide-based compound that has gained significant attention in the field of scientific research due to its potential therapeutic effects. This compound has been synthesized using various methods and has been extensively studied for its potential therapeutic effects in cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the activity of CAIX and COX-2, leading to its anti-cancer and anti-inflammatory effects. This compound has several advantages for lab experiments but also has limitations. Several future directions for this compound research have been identified, including the development of more efficient synthesis methods, the investigation of its potential therapeutic effects in other diseases, and the optimization of its pharmacokinetic properties.

Méthodes De Synthèse

The synthesis of N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide has been carried out using various methods, including the reaction of 4-methylpyrimidin-2-amine with 4-aminobenzenesulfonamide, followed by the reaction of the resulting product with 3-phenoxybenzoyl chloride. Another method involves the reaction of 4-methylpyrimidin-2-amine with 4-aminobenzenesulfonamide in the presence of triethylamine, followed by the reaction of the resulting product with 3-phenoxybenzoyl chloride. The yield of this compound using these methods ranges from 60-70%.

Applications De Recherche Scientifique

N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)-3-phenoxybenzamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that this compound has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological research, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Safety and Hazards

The safety and hazards of similar compounds have been documented. For instance, one of the compounds has been classified with the signal word: Warning. The hazard statements include H302-H315-H319, indicating that the compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Propriétés

IUPAC Name |

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N4O4S/c1-17-14-15-25-24(26-17)28-33(30,31)22-12-10-19(11-13-22)27-23(29)18-6-5-9-21(16-18)32-20-7-3-2-4-8-20/h2-16H,1H3,(H,27,29)(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPVLPDTBOERID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[2-(Hydroxymethyl)-5,5-dimethylpiperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2876309.png)

![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2876311.png)

![5-(1,4-Dioxa-8-azaspiro[4.5]dec-8-yl)-3-[(4-isopropylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2876312.png)

![tert-Butyl N-[2-(3-bromophenoxy)ethyl]-N-methylcarbamate](/img/structure/B2876313.png)

![2-Tert-butyl 8-methyl 7-oxo-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B2876314.png)

![4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2876315.png)

![1-[1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl]-2,2-dimethoxy-1-ethanone](/img/structure/B2876316.png)

![3-benzyl-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876326.png)